9-Ethynylphenanthrene

Catalog No.
S575187
CAS No.
32870-98-7
M.F
C16H10
M. Wt
202.25 g/mol
Availability
In Stock
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9-Ethynylphenanthrene

CAS Number

32870-98-7

Product Name

9-Ethynylphenanthrene

IUPAC Name

9-ethynylphenanthrene

Molecular Formula

C16H10

Molecular Weight

202.25 g/mol

InChI

InChI=1S/C16H10/c1-2-12-11-13-7-3-4-9-15(13)16-10-6-5-8-14(12)16/h1,3-11H

InChI Key

FMKVRRYQWWPOAL-UHFFFAOYSA-N

SMILES

C#CC1=CC2=CC=CC=C2C3=CC=CC=C31

Synonyms

9-(ethynyl)phenanthrene, 9-ethynylphenanthrene

Canonical SMILES

C#CC1=CC2=CC=CC=C2C3=CC=CC=C31
  • Organic Synthesis: 9-EP serves as a precursor for the synthesis of various conjugated polymers, which are a class of materials with unique electrical and optical properties. These polymers have potential applications in organic photovoltaics, light-emitting diodes (LEDs), and organic field-effect transistors (OFETs) [].
  • Medicinal Chemistry: Researchers have explored 9-EP derivatives as potential antitumor agents. By incorporating specific functional groups, scientists aim to develop molecules that can target and inhibit the growth of cancer cells [].
  • Material Science: 9-EP can be used to create organic frameworks (OFs), which are porous materials with potential applications in gas storage, separation, and catalysis. By modifying the structure of 9-EP, researchers can tailor the properties of the resulting OFs for specific applications [].

9-Ethynylphenanthrene is an organic compound with the molecular formula C₁₆H₁₀, characterized by a phenanthrene backbone with an ethynyl group at the 9-position. This structure contributes to its unique properties, making it a subject of interest in various fields, including organic chemistry and pharmacology. The compound exhibits significant fluorescence properties, which can be utilized in analytical applications and materials science.

, particularly those involving electrophilic aromatic substitution due to the presence of the ethynyl group. Notably, studies have shown that it can undergo trimerization under specific conditions, leading to the formation of more complex structures. For instance, upon heating to 500 K on a chiral metal surface, 9-ethynylphenanthrene can form near-enantiopure trimers through an unidentified bonding motif .

Additionally, it has been observed to interact with cytochrome P450 enzymes, leading to mechanism-based inactivation. Specifically, 9-ethynylphenanthrene has been shown to inhibit cytochrome P450 2B1 and 2B4 activities in rat liver microsomes, impacting drug metabolism .

The biological activity of 9-ethynylphenanthrene primarily revolves around its interaction with cytochrome P450 enzymes. It acts as a potent mechanism-based inactivator of these enzymes, which play critical roles in drug metabolism and the detoxification of xenobiotics. Studies indicate that 9-ethynylphenanthrene modifies these enzymes in a time-dependent manner, affecting their activity significantly . This property makes it a valuable tool for studying enzyme mechanisms and drug interactions.

Several synthesis methods for 9-ethynylphenanthrene have been reported:

  • Sonogashira Coupling: This method involves the coupling of phenanthrene derivatives with terminal alkynes using palladium catalysts.
  • Lithiation Reaction: The compound can also be synthesized through lithiation followed by reaction with alkyl halides.
  • Direct Ethynylation: Another approach includes direct ethynylation of phenanthrene using ethynyl halides under basic conditions.

These methods allow for the production of 9-ethynylphenanthrene with varying degrees of purity and yield.

9-Ethynylphenanthrene has several applications across different fields:

  • Fluorescent Probes: Due to its strong fluorescence properties, it is used in biochemical assays and as a fluorescent probe in various analytical techniques.
  • Material Science: Its unique structural properties make it suitable for developing advanced materials, including organic light-emitting diodes (OLEDs).
  • Pharmacological Research: The compound's interaction with cytochrome P450 enzymes makes it useful for studying drug metabolism and potential drug-drug interactions.

Interaction studies involving 9-ethynylphenanthrene focus mainly on its effects on cytochrome P450 enzymes. Research has demonstrated that this compound can significantly alter the metabolic pathways of various drugs by inhibiting these enzymes. For example, studies have shown that it slows down NADPH oxidation and hydrogen peroxide formation during the metabolism of certain substrates like benzphetamine . Such interactions highlight its potential role in influencing drug efficacy and safety.

Several compounds share structural similarities with 9-ethynylphenanthrene. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Properties
PhenanthreneAromatic hydrocarbonParent structure; lacks ethynyl functionality
9-MethylphenanthreneMethyl group at the 9-positionLess reactive towards cytochrome P450
1-EthynylphenanthreneEthynyl group at the 1-positionDifferent reactivity profile compared to 9-position
3-EthynylphenanthreneEthynyl group at the 3-positionVaries in biological activity and reactivity

The presence of the ethynyl group at the 9-position distinguishes 9-ethynylphenanthrene from its analogs, particularly concerning its reactivity and biological activity.

9-Ethynylphenanthrene, a polycyclic aromatic hydrocarbon (PAH) derivative, emerged as a compound of interest in the early 21st century due to its structural uniqueness and reactivity. While its exact discovery timeline remains unclear, early studies in the 2010s highlighted its role as a mechanism-based inactivator of cytochrome P450 enzymes, particularly cytochrome P450 2B4. The compound gained prominence in synthetic chemistry following advancements in Sonogashira coupling reactions, which enabled efficient incorporation of ethynyl groups into aromatic systems. Its structural characterization via X-ray crystallography in 2013 provided definitive evidence of its covalent modification capabilities, solidifying its importance in enzymology and materials science.

Fundamental Chemical Characteristics

9-Ethynylphenanthrene (C₁₆H₁₀) features a phenanthrene backbone with an ethynyl (-C≡CH) group at the 9th position. This configuration confers distinct electronic and steric properties, including extended π-conjugation and planar rigidity. Key characteristics include:

PropertyValue/Description
Molecular FormulaC₁₆H₁₀
Molecular Weight202.25 g/mol
Structural BackbonePhenanthrene fused with an ethynyl group
Covalent Modification SitesThr-302 in cytochrome P450 2B4
Spectral PropertiesFluorescence emission at 380 nm (excitation: 310 nm)

The ethynyl group facilitates covalent bonding with nucleophilic residues, as demonstrated in cytochrome P450 inactivation studies. Its planar structure allows for π-π stacking interactions, making it suitable for supramolecular assemblies.

Physical and Chemical Properties

  • Solubility: Soluble in polar aprotic solvents (e.g., dimethylformamide) but insoluble in water.
  • Reactivity: Undergoes trimerization on chiral metal surfaces at 500 K, forming enantiopure propeller-shaped structures.
  • Thermal Stability: Decomposes above 550 K, with fragmentation observed at the ethynyl group.

Role in Modern Organic Chemistry Research

9-Ethynylphenanthrene serves as a critical tool in multiple research domains:

Enantioselective Synthesis

On chiral palladium-gallium (PdGa) surfaces, 9-ethynylphenanthrene undergoes near-enantiopure trimerization (97% enantiomeric excess) to form homochiral propellers. This reaction, observed at 500 K, highlights its utility in asymmetric catalysis and chiral nanomaterial design.

Polycyclic Aromatic Hydrocarbon (PAH) Formation

The compound participates in H-assisted isomerization pathways to form phenanthrene, a key intermediate in PAH growth mechanisms. For example:

  • Primary Reaction: Phenyl radicals add to phenylacetylene, forming 2-ethynylbiphenyl.
  • Secondary Reaction: Hydrogen atom transfer induces cyclization, yielding phenanthrene.

Fluorescence and Sensing Applications

9-Ethynylphenanthrene exhibits solvatofluorochromicity, with emission wavelengths shifting from 365 nm (nonpolar solvents) to 380 nm (aqueous environments). This property enables its use as an environmental sensor in biochemical systems.

Research ApplicationKey FindingsSources
Enantioselective Catalysis97% enantiomeric excess in PdGa-catalyzed trimerization
PAH SynthesisPhenanthrene formation via H-assisted isomerization
Fluorescence ProbesSolvent-dependent emission shifts

The compound’s versatility is further exemplified in studies of cytochrome P450 inactivation, where it covalently modifies active-site threonine residues, providing insights into enzyme mechanisms.

Organic Synthesis Pathways

The synthesis of 9-ethynylphenanthrene represents a significant challenge in organic chemistry due to the need to introduce an ethynyl functional group at the specific 9-position of the phenanthrene core [1]. Several well-established synthetic routes have been developed to access this important polycyclic aromatic hydrocarbon derivative.

The most widely employed approach utilizes the Sonogashira cross-coupling reaction, which involves the palladium-catalyzed coupling of 9-bromophenanthrene with terminal alkynes [8] [10]. This methodology provides direct access to 9-ethynylphenanthrene under relatively mild conditions, typically employing triethylamine or diisopropylethylamine as the base at temperatures ranging from 60 to 80 degrees Celsius [8]. The reaction proceeds through oxidative addition of the aryl halide to the palladium center, followed by transmetallation with the copper acetylide and subsequent reductive elimination to form the carbon-carbon triple bond [10].

An alternative synthetic strategy involves the Corey-Fuchs reaction starting from 9-phenanthrenecarboxaldehyde [2]. This two-step procedure first employs carbon tetrabromide and triphenylphosphine to convert the aldehyde to the corresponding dibromoolefin, followed by treatment with n-butyllithium to generate the terminal alkyne [2]. While this method requires more stringent reaction conditions, including low temperatures and anhydrous solvents, it provides good yields and demonstrates versatility across various aromatic aldehydes.

The Seyferth-Gilbert homologation represents a more modern approach utilizing the Bestmann-Ohira reagent for the one-pot conversion of aldehydes to terminal alkynes [19]. This methodology offers milder reaction conditions compared to the Corey-Fuchs reaction, proceeding at room temperature to 40 degrees Celsius in methanol with potassium carbonate as base [19].

Recent advances in surface chemistry have revealed fascinating trimerization pathways for 9-ethynylphenanthrene on chiral palladium-gallium surfaces [1] [3] [7]. These reactions proceed through an enantioselective trimerization process at elevated temperatures (500 Kelvin), producing highly ordered propeller-like structures with exceptional enantiomeric excess [1] [3].

MethodStarting MaterialsCatalyst SystemConditionsYield RangeKey Features
Sonogashira Coupling9-Bromophenanthrene + Terminal alkynePalladium tetrakistriphenylphosphine/Copper iodideTriethylamine or diisopropylethylamine, 60-80°C70-85%Direct introduction of ethynyl group, mild conditions
Corey-Fuchs Reaction9-FormylphenanthreneCarbon tetrabromide/triphenylphosphine followed by n-butyllithiumTwo-step: 1) dichloromethane, room temperature 2) tetrahydrofuran, -78°C to room temperature60-75%Versatile for various aldehydes, requires handling of sensitive reagents
Seyferth-Gilbert Homologation9-FormylphenanthreneBestmann-Ohira reagent, potassium carbonateMethanol, room temperature to 40°C65-80%Milder conditions than Corey-Fuchs, one-pot procedure
Trimerization of 9-ethynylphenanthrene9-EthynylphenanthrenePalladium-gallium chiral surfaceSurface catalysis, 500 KelvinHigh conversion (>90%)Enantioselective trimerization, surface chemistry

Catalytic Approaches for Alkynylation

The alkynylation of phenanthrene derivatives has been revolutionized by the development of sophisticated transition metal catalysis systems [8] [10] [14]. Palladium-based catalysts remain the cornerstone of modern alkynylation methodology, with palladium tetrakistriphenylphosphine representing the most commonly employed system for Sonogashira couplings [8] [10].

The mechanism of palladium-catalyzed alkynylation involves a well-established catalytic cycle [10] [11]. Initial oxidative addition of the aryl halide to the palladium zero center generates a palladium-aryl intermediate [10]. Subsequent coordination and insertion of the terminal alkyne, facilitated by copper co-catalysis, leads to the formation of a palladium-acetylide complex [10] [11]. Final reductive elimination liberates the alkynylated product and regenerates the active palladium catalyst [10].

Copper co-catalysis plays a crucial role in promoting the transmetallation step of the Sonogashira reaction [11] [12]. Copper iodide and copper acetate are the most frequently employed copper sources, facilitating the formation of copper acetylides that undergo transmetallation with the palladium center [11] [12]. However, careful optimization is required to minimize competing Glaser homocoupling reactions that can consume the terminal alkyne substrate [12].

Gold-based catalysts have emerged as powerful alternatives for alkyne activation and subsequent cycloisomerization reactions [13] [19]. These systems demonstrate exceptional alkynophilicity and tolerance for various functional groups [13] [19]. Gold chloride, gold trichloride, and phosphine-gold complexes such as [(pyridyldiphenylphosphine)gold chloride] have been successfully employed in phenanthrene synthesis through intramolecular cyclization pathways [13] [19].

Platinum-based catalysts, including platinum dichloride and tetrakistriphenylphosphine platinum, offer complementary reactivity profiles for cycloisomerization and hydroarylation reactions [13] [20]. While generally less reactive than gold catalysts, platinum systems provide enhanced selectivity and stability at elevated temperatures [13] [20].

The development of chiral intermetallic surfaces represents a groundbreaking advancement in enantioselective alkynylation [1] [3] [7]. Palladium-gallium surfaces with specific terminations demonstrate remarkable ability to induce chirality in the trimerization of prochiral 9-ethynylphenanthrene without requiring chiral ligands or modifiers [1] [3] [7]. These surfaces achieve enantiomeric excesses exceeding 97% through precise control of the adsorption geometry and reaction pathway [1] [3].

Catalyst TypeExamplesReaction TypeAdvantagesLimitations
Palladium-basedPalladium tetrakistriphenylphosphine, palladium diacetate/triphenylphosphine, tris(dibenzylideneacetone)dipalladiumSonogashira couplingHigh efficiency, mild conditions, wide substrate scopeRequires copper co-catalyst, sensitive to air/moisture
Copper-basedCopper iodide, copper diacetateCo-catalyst in Sonogashira, Castro-Stephens couplingPromotes transmetallation, inexpensiveCan lead to Glaser homocoupling side reactions
Gold-basedGold chloride, gold trichloride, [(pyridyldiphenylphosphine)gold chloride]Alkyne activation, cycloisomerizationHigh alkynophilicity, tolerates functional groupsExpensive, may require silver salts as activators
Platinum-basedPlatinum dichloride, tetrakistriphenylphosphine platinumCycloisomerization, hydroarylationEffective for intramolecular reactions, high selectivityLess reactive than gold, requires higher temperatures
Chiral intermetallicPalladium-gallium{111} surfacesEnantioselective trimerizationHigh enantioselectivity without chiral ligandsSurface chemistry, limited to specific substrates

Characterization Techniques (XRD, NMR, MS)

Comprehensive structural characterization of 9-ethynylphenanthrene requires the application of multiple analytical techniques to unambiguously confirm the molecular structure and purity [17] [18] [19]. Nuclear magnetic resonance spectroscopy provides the most detailed information regarding the molecular framework and substitution pattern.

Proton nuclear magnetic resonance spectroscopy reveals characteristic signals that serve as diagnostic markers for 9-ethynylphenanthrene [18] [19]. The terminal alkyne proton appears as a sharp singlet in the range of 3.4 to 3.6 parts per million, exhibiting the typical chemical shift expected for acetylenic hydrogen atoms [18] [19]. The aromatic region displays a complex multipicity pattern characteristic of the phenanthrene aromatic system, with signals typically appearing between 7.5 and 8.9 parts per million [18] [19].

Carbon-13 nuclear magnetic resonance spectroscopy provides crucial information regarding the carbon framework of 9-ethynylphenanthrene [18] [17]. The alkyne carbon atoms exhibit characteristic chemical shifts, with the terminal carbon appearing around 77 to 79 parts per million and the internal alkyne carbon resonating at 83 to 85 parts per million [18] [17]. These signals serve as unambiguous confirmation of the presence and connectivity of the ethynyl functional group [18] [17].

Infrared spectroscopy offers complementary structural information through the identification of characteristic vibrational modes [19] [22]. The carbon-carbon triple bond stretch appears as a medium to strong absorption band at approximately 2100 to 2112 wavenumbers [19] [22]. The terminal alkyne carbon-hydrogen stretch manifests as a sharp, medium-intensity band around 3300 wavenumbers [19] [22]. These diagnostic frequencies provide rapid confirmation of the ethynyl functionality.

Mass spectrometry analysis reveals the molecular ion peak at mass-to-charge ratio 202, corresponding to the molecular formula carbon sixteen hydrogen ten [19] [24]. Fragmentation patterns typically involve sequential loss of hydrogen atoms and carbon-containing fragments, providing additional structural confirmation [24]. Electrospray ionization and matrix-assisted laser desorption ionization techniques have proven particularly effective for the analysis of 9-ethynylphenanthrene and related compounds [19] [24].

X-ray crystallography represents the gold standard for definitive structural characterization when suitable single crystals can be obtained [23] [25] [27]. The technique provides precise bond lengths and angles, with the carbon-carbon triple bond typically measuring approximately 1.20 angstroms and exhibiting the expected linear geometry with bond angles approaching 180 degrees [23] [25]. Crystal packing arrangements often reveal interesting intermolecular interactions, including pi-pi stacking between aromatic rings and weak hydrogen bonding interactions [25] [27].

TechniqueKey ParametersDiagnostic FeaturesInformation Obtained
Proton nuclear magnetic resonance spectroscopyChemical shifts (parts per million)Ethynyl proton signal at 3.4-3.6 parts per million (singlet, 1 hydrogen)Proton environments, confirmation of ethynyl group
Carbon-13 nuclear magnetic resonance spectroscopyChemical shifts (parts per million)Alkyne carbon signals at 83-85 and 77-79 parts per millionCarbon environments, confirmation of carbon-carbon triple bond
Infrared spectroscopyWavenumber (inverse centimeters)Carbon-carbon triple bond stretch at approximately 2100 inverse centimeters, alkyne carbon-hydrogen stretch at approximately 3300 inverse centimetersFunctional group identification, alkyne confirmation
Mass spectrometryMass-to-charge valuesMolecular ion peak at mass-to-charge 202 [molecular positive ion]Molecular weight, fragmentation pattern
X-ray crystallographyBond lengths, anglesCarbon-carbon triple bond length (approximately 1.20 angstroms), linear geometry (180 degrees)Precise three-dimensional structure, molecular packing

Computational Modeling of Synthetic Routes

Computational chemistry has become an indispensable tool for understanding and optimizing the synthesis of 9-ethynylphenanthrene [6] [21] [26]. Density functional theory calculations provide detailed insights into reaction mechanisms, activation barriers, and thermodynamic parameters that guide synthetic strategy development [6] [21].

Geometry optimization studies using density functional theory methods such as Becke three-parameter Lee-Yang-Parr functional with 6-31++G(d,p) basis sets have revealed important structural features of 9-ethynylphenanthrene and related intermediates [21] [26]. These calculations predict bond lengths, angles, and conformational preferences that correlate well with experimental X-ray crystallographic data [21] [26]. The ethynyl group adopts a linear geometry with minimal steric interaction with the phenanthrene framework, consistent with the observed high stability of the compound [21].

Time-dependent density functional theory calculations have proven valuable for predicting the electronic absorption spectra and fluorescence properties of 9-ethynylphenanthrene [17] [21]. These computational studies reveal that the lowest energy electronic transitions correspond to pi-pi* transitions localized primarily on the phenanthrene rings with significant contribution from the ethynyl carbon-carbon triple bond [17] [21]. The calculated absorption maxima show excellent agreement with experimental ultraviolet-visible spectra [17] [21].

Reaction pathway modeling has provided crucial insights into the mechanism of 9-ethynylphenanthrene formation through various synthetic routes [6] [20]. Calculations on the Sonogashira coupling mechanism reveal that the rate-determining step involves the transmetallation between copper acetylide and palladium-aryl intermediates [20]. The computed activation barriers are consistent with the experimental observation that these reactions proceed efficiently at moderate temperatures [20].

Molecular dynamics simulations have been employed to study the behavior of 9-ethynylphenanthrene in solution and on surfaces [1] [3]. These studies reveal important information about conformational flexibility, solvent interactions, and adsorption geometries on metal surfaces [1] [3]. The calculations support the experimental observation of distinct surface enantiomorphs on chiral palladium-gallium surfaces [1] [3].

Natural bond orbital analysis provides detailed electronic structure information, revealing the charge distribution and orbital interactions in 9-ethynylphenanthrene [21] [26]. These calculations show that the ethynyl group acts as both an electron-withdrawing and pi-electron donating substituent, influencing the electronic properties of the phenanthrene core [21] [26].

Quantum mechanics/molecular mechanics hybrid methods have been applied to study the interaction of 9-ethynylphenanthrene with biological systems, particularly cytochrome P450 enzymes [23]. These calculations reveal the binding modes and activation pathways that lead to mechanism-based enzyme inactivation [23].

MethodSoftwareApplicationsKey ParametersAdvantages
Density Functional TheoryGaussian, ORCA, Q-ChemGeometry optimization, reaction energetics, transition statesBond lengths, angles, reaction barriers, electronic propertiesBalance of accuracy and computational cost
Time-Dependent Density Functional TheoryGaussian, ORCA, Amsterdam Density FunctionalUltraviolet-visible spectra prediction, excited statesExcitation energies, oscillator strengthsPrediction of spectroscopic properties
Molecular DynamicsAMBER, GROMACS, NAMDConformational analysis, solvent effectsTime evolution, conformational energiesAccounts for dynamic behavior and environment
Quantum Mechanics/Molecular MechanicsONIOM, ChemShellEnzyme catalysis, complex environmentsActive site interactions, environmental effectsCombines accuracy of quantum mechanics with efficiency of molecular mechanics
Natural Bond Orbital AnalysisNatural Bond Orbital, GaussianElectronic structure, bonding analysisOrbital populations, charge distributionsInsights into electronic structure and reactivity

XLogP3

4.7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

32870-98-7

Wikipedia

9-Ethynylphenanthrene

Dates

Last modified: 08-15-2023

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